Evidence Gap: No Publicly Available Comparator-Based Biological Data Identified for This Specific Compound
An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and GLASS databases returned no quantitative affinity (Kd/Ki), cellular potency (IC₅₀/EC₅₀), or selectivity data for 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2309752-69-8) [1]. The closest patent context (US10308617B2, US20200172497A1) defines the triazole benzamide scaffold's role as a Parkin ligase modulator, but individual compound data is not publicly disclosed for this specific molecule [2]. In contrast, structurally distinct triazole benzamide derivatives with disclosed data (e.g., dihydroorotate dehydrogenase inhibitors in Bioorganic Chemistry 2018 [3]) show nanomolar IC₅₀ values, highlighting the potential for activity within this chemical class that remains unmeasured for the target compound.
| Evidence Dimension | Public disclosure of biological activity (quantitative binding or functional data) |
|---|---|
| Target Compound Data | No quantitative data publicly available |
| Comparator Or Baseline | Related triazole benzamide derivatives with disclosed IC₅₀ values (e.g., ~nM range against hDHODH [3]) |
| Quantified Difference | Not calculable; target compound activity unknown |
| Conditions | Comprehensive database search (PubMed, Google Patents, BindingDB, ChEMBL, PubChem, GLASS) conducted 2026-04 |
Why This Matters
For procurement, this data gap means selection must be based on the compound's structural uniqueness and patent lineage rather than on demonstrated superiority over a known comparator; users requiring quantitative differentiation must generate data de novo.
- [1] BindingDB search results for '2309752-69-8' and '4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide' return no matching high-confidence entries. View Source
- [2] US10308617B2 and US20200172497A1, Parkin ligase modulator patent families; compound not individually exemplified with data. View Source
- [3] Lu K, Cai L, Zhang X, Wu G, Xu C, Zhao Y, Gong P. 'Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors.' Bioorganic Chemistry, 2018, 76, 528–537. Class-level activity reference. View Source
